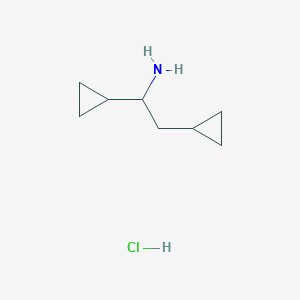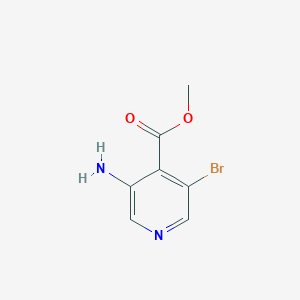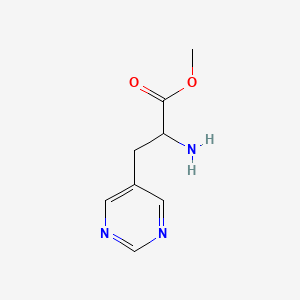
Methyl 2-amino-3-(pyrimidin-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(pyrimidin-5-yl)propanoate is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The presence of the amino and ester functional groups further enhances its reactivity and versatility in chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(pyrimidin-5-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine-5-carboxylic acid and methylamine.
Esterification: Pyrimidine-5-carboxylic acid is first esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl pyrimidine-5-carboxylate.
Amination: The ester is then subjected to amination using methylamine under controlled conditions to introduce the amino group at the 2-position, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
科学的研究の応用
Methyl 2-amino-3-(pyrimidin-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of Methyl 2-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects.
Pathways Involved: The compound can influence cellular pathways such as apoptosis, cell cycle regulation, and DNA replication, leading to its potential therapeutic effects.
類似化合物との比較
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: This compound features a fluorine atom on the pyridine ring, which can enhance its biological activity and specificity.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: This compound contains a phenyl ring with an isopropyl group, offering different steric and electronic properties.
Uniqueness: Methyl 2-amino-3-(pyrimidin-5-yl)propanoate is unique due to its pyrimidine ring structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 2-amino-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7(9)2-6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3 |
InChIキー |
PAEQNJZEZLYNSO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CN=CN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
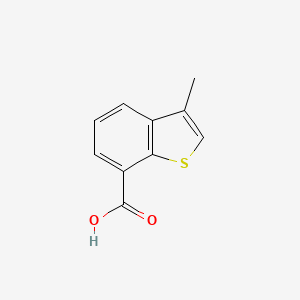
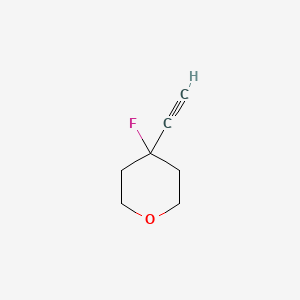
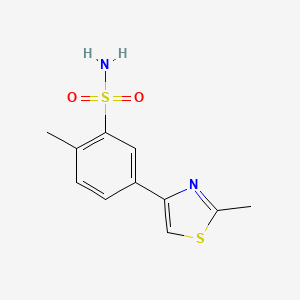
![3-[(3-Chlorophenyl)formamido]butanoic acid](/img/structure/B13499988.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
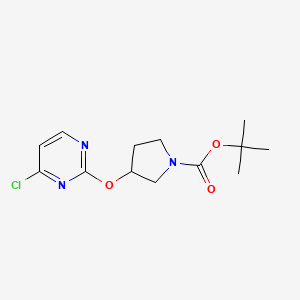
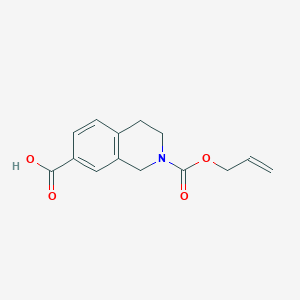
![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
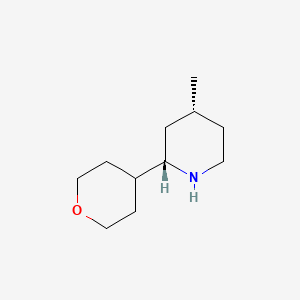
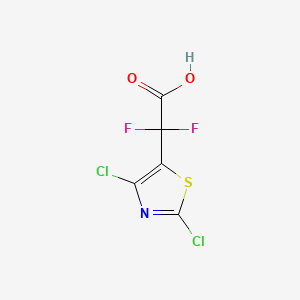
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
